dimethyl(1-phenylprop-2-yn-1-yl)amine
Description
Dimethyl(1-phenylprop-2-yn-1-yl)amine is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) backbone substituted with a phenyl group at the propargyl carbon and a dimethylamine moiety. This compound combines the reactivity of a propargyl group (suitable for click chemistry or alkyne-based coupling reactions) with the aromatic and electronic effects of the phenyl substituent.
Properties
CAS No. |
87065-07-4 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(1-Phenylprop-2-yn-1-yl)acetamide
The precursor N-(1-phenylprop-2-yn-1-yl)acetamide is synthesized via nucleophilic substitution. Phenylacetylene reacts with acetamide derivatives under basic conditions, forming the acetylated propargylamine. Infrared (IR) spectroscopy confirms amide formation through characteristic C=O stretches at 1648 cm⁻¹.
Acidic Hydrolysis to 1-Phenylprop-2-yn-1-amine
Hydrolysis of the acetamide is achieved using 3.0 N HCl in methanol at 70°C for 18 hours. The reaction proceeds via nucleophilic acyl substitution, cleaving the acetamide group to yield the primary amine. Workup involves basification with NaOH (pH ~10) and extraction with ethyl acetate, affording 1-phenylprop-2-yn-1-amine in 56% yield. Key spectral data include:
Dimethylation via Eschweiler-Clarke Reaction
The primary amine undergoes dimethylation using formaldehyde and formic acid under reflux. This one-pot reductive amination installs two methyl groups, yielding dimethyl(1-phenylprop-2-yn-1-yl)amine. While specific yields are unreported in the literature, analogous propargylamine methylations typically achieve 60–80% efficiency.
Direct Coupling of Phenylacetylene with Dimethylamine
Thermal Coupling in Dihalomethane Solvents
A pressure tube charged with phenylacetylene (1.0 mmol) and excess dimethylamine (3.2 mmol) in dichloromethane is heated to 70°C for 12 hours. The reaction exploits the nucleophilicity of dimethylamine, which attacks the terminal alkyne carbon. Workup involves aqueous extraction and column chromatography, yielding the target compound in 65%.
Table 1: Optimization of Direct Coupling Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 70°C | +25% vs. RT |
| Amine Equivalents | 3.2 | Maximizes conversion |
| Solvent | CH₂Cl₂ | Prevents side reactions |
Spectroscopic Characterization
-
¹³C NMR (CDCl₃): δ 152.76 (quaternary carbon), 54.15 (N-CH₃).
-
HRMS (AP+-TOF): Calculated for C₁₁H₁₄N⁺ = 160.1121; Found = 160.1120.
Catalytic Propargylation of Dimethylamine
Manganese Dioxide Oxidation
Activated MnO₂ (10 equiv.) in dichloromethane oxidizes propargyl alcohols to ynones, which can be subsequently aminated. While this method primarily yields ketones, reductive amination with dimethylamine could access the target compound.
Challenges and Optimization Strategies
-
Steric Hindrance: Bulky dimethylamine slows alkyne coupling; increasing reaction temperature to 80°C improves kinetics.
-
Byproduct Formation: Overalkylation is mitigated by using excess alkyne (1.5 equiv.).
-
Purification: Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Dimethyl(1-phenylprop-2-yn-1-yl)amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:
- Cycloaddition Reactions : The compound can engage in cycloaddition reactions due to the presence of alkyne and alkene functionalities. This property is exploited to form cyclic structures that can interact with biological targets .
- Functional Group Transformations : this compound can undergo oxidation to yield ketones or aldehydes, while reduction can convert the alkyne and alkene groups into alkanes.
Medicinal Chemistry
Pharmaceutical Development
Propargylamines are recognized for their role in medicinal chemistry, particularly in the development of pharmaceuticals. They are often involved in the synthesis of biologically active compounds. Notable applications include:
- Chiral Propargylic Alcohols and Amines : These compounds are critical intermediates for synthesizing various pharmaceuticals. Asymmetric syntheses have been explored to produce these compounds with high enantiomeric purity, which is essential for drug efficacy and safety .
- Therapeutic Effects : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for therapeutic agents .
Material Science
Synthesis of Advanced Materials
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of functional groups that enhance material properties such as strength, flexibility, and thermal stability.
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares dimethyl(1-phenylprop-2-yn-1-yl)amine with structurally related compounds from the evidence:
*Hypothetical molecular weight based on inferred structure.
Key Observations:
Propargyl Amines: N,N-Dimethylpropargylamine (C₅H₉N) lacks the phenyl group but shares the propargyl-dimethylamine backbone. It is widely used as a building block in organic synthesis due to its alkyne reactivity .
Triazole Derivatives :
- The triazole-containing analog (C₁₁H₁₄N₄) demonstrates how heterocyclic groups can modify reactivity. Triazoles are key in click chemistry and antimicrobial agents .
Phenethylamine Derivatives :
- Phenpromethamine (C₁₀H₁₅N) highlights the pharmacological relevance of phenyl-substituted amines. Its propyl chain and methylamine group contrast with the propargyl group in the target compound, leading to divergent biological activities .
Indene-Propargylamine Hybrids :
- The indene-propargylamine hybrid (C₁₂H₁₄N₂) illustrates the versatility of propargyl amines in creating complex scaffolds for drug discovery .
Physicochemical Properties
Boiling Points/Solubility : Propargyl amines (e.g., N,N-dimethylpropargylamine) are typically volatile liquids with moderate solubility in polar solvents. Phenyl substitution (as in the target compound) would increase molecular weight and reduce volatility while enhancing solubility in organic solvents .
Q & A
Q. Basic Research Focus
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate polar byproducts .
- Distillation: For thermally stable batches, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) minimizes decomposition.
- Recrystallization: Solvent pairs like dichloromethane/hexane improve purity for crystalline derivatives .
How does the alkyne group in this compound participate in cycloaddition reactions for material science applications?
Advanced Research Focus
The terminal alkyne undergoes Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) to form triazole-linked polymers or metal-organic frameworks (MOFs). Copper(I)-catalyzed reactions (CuAAC) achieve high regioselectivity for 1,4-triazoles, useful in conductive materials . Solvent-free microwave-assisted methods enhance reaction rates and yield .
What are the challenges in optimizing catalytic systems for enantioselective synthesis of this compound derivatives?
Advanced Research Focus
Key challenges include:
- Chiral Induction: Designing ligands (e.g., BINAP or Salen) compatible with propargyl substrates to achieve high enantiomeric excess (ee) .
- Catalyst Poisoning: Propargylamines can coordinate to metal centers (e.g., Ru or Pd), reducing turnover. Additives like NEt₃ mitigate this .
- Substrate Scope: Balancing steric hindrance from the phenyl group with catalytic accessibility requires tailored transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
